molecular formula C12H25NOSi B065144 trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine CAS No. 194233-66-4

trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine

Cat. No. B065144
CAS RN: 194233-66-4
M. Wt: 227.42 g/mol
InChI Key: NSCKABIMFIKUEF-MDZDMXLPSA-N
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Description

“trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine” is a chemical compound with the linear formula (CH3)3CSi(CH3)2OC(=CH2)CH=CHN(CH3)2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H25NOSi . The InChI string for this compound is 1S/C12H25NOSi/c1-11(9-10-13(5)6)14-15(7,8)12(2,3)4/h9-10H,1H2,2-8H3/b10-9+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.42 . It has a boiling point of 234°C and a density of 0.878 g/mL . It is also sensitive to light, moisture, and heat .

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications of Trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine

Trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine, also known as (E)-3-((tert-Butyldimethylsilyl)oxy)-N,N-dimethylbuta-1,3-dien-1-amine, is a compound with several unique applications in scientific research. Below is a detailed analysis of its applications across different fields:

Organic Synthesis: This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the tert-butyldimethylsilyloxy group into various organic molecules, which can be a protective group for alcohols and other sensitive functionalities during complex synthetic sequences.

Diels-Alder Reactions: It is particularly reactive in Diels-Alder reactions, a type of cycloaddition used to form six-membered rings . This reaction is fundamental in the synthesis of complex organic compounds, including natural products and polymers.

Medicinal Chemistry: In medicinal chemistry, this diene is used to construct pharmacophores, which are parts of molecular structures that are responsible for a drug’s biological activity. Its reactivity can be harnessed to create diverse libraries of potential drug candidates.

Material Science: The compound’s ability to undergo polymerization makes it valuable in material science. It can be used to create novel polymers with specific properties, such as increased flexibility or improved thermal stability.

Proteomics Research: As a silyloxy compound, it has applications in proteomics research, where it can be used to modify peptides and proteins for study . This modification can help in understanding protein structure and function.

Safety and Hazards

This compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water .

Mechanism of Action

properties

IUPAC Name

(1E)-3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NOSi/c1-11(9-10-13(5)6)14-15(7,8)12(2,3)4/h9-10H,1H2,2-8H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCKABIMFIKUEF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=C)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC(=C)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194233-66-4
Record name [(1E)-3-[(tert-butyldimethylsilyl)oxy]buta-1,3-dien-1-yl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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